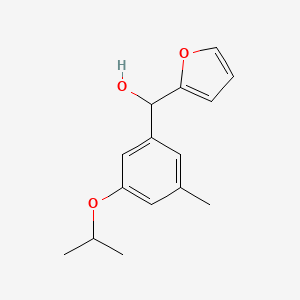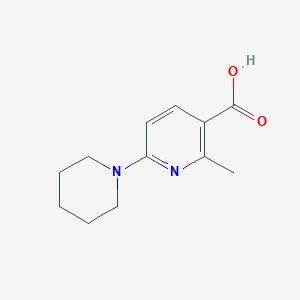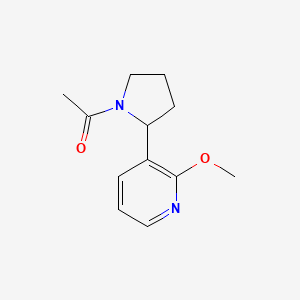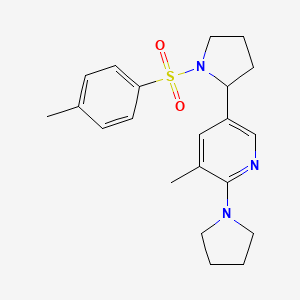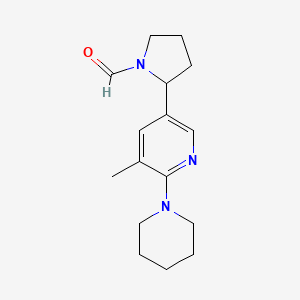
2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a butylphenyl group and a dimethyl group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, 4-butylphenylhydrazine can react with 3,5-dimethyl-1,3-diketone under acidic or basic conditions to yield the desired pyrazole.
Introduction of the Acetic Acid Moiety: The pyrazole derivative is then subjected to a carboxylation reaction to introduce the acetic acid group. This can be achieved through the reaction of the pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups such as esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.
Pathways Involved: It may modulate the arachidonic acid pathway, leading to the inhibition of prostaglandin synthesis and reduction of inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the butyl group, which may affect its pharmacological properties.
2-(1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a butyl group, leading to differences in hydrophobicity and binding affinity.
Uniqueness
2-(1-(4-Butylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the butyl group, which enhances its hydrophobic interactions and potentially improves its binding affinity to target proteins. This structural feature may contribute to its distinct pharmacological profile compared to similar compounds.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[1-(4-butylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-6-14-7-9-15(10-8-14)19-13(3)16(11-17(20)21)12(2)18-19/h7-10H,4-6,11H2,1-3H3,(H,20,21) |
Clé InChI |
LRTNFMBWQYWGHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


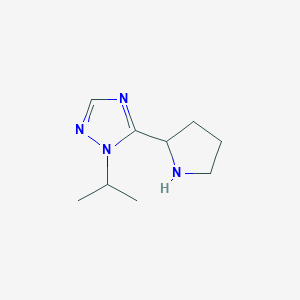
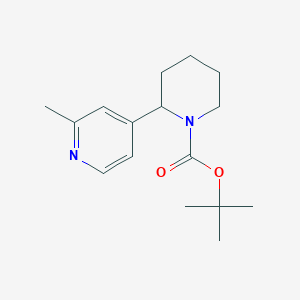
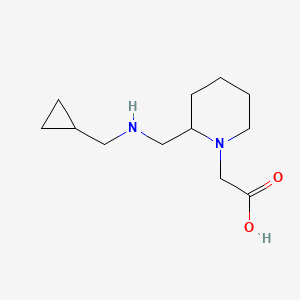
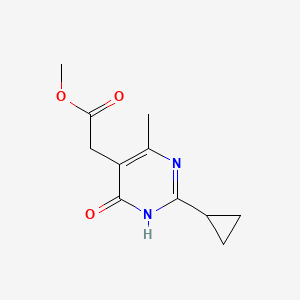
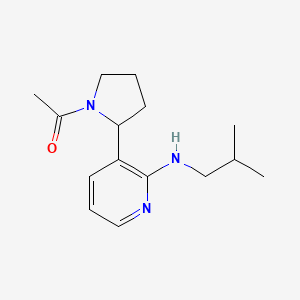
![3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797490.png)

